Pyrazolo[1,5-a]pyrimidin-7-amine

CDK2 inhibition anticancer kinase selectivity

Acquire the rigid, planar adenine bioisostere pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1194-63-4) for selective CDK2 inhibition (IC50=3 nM, 10-fold selectivity over CDK1). The 7-amino vector enables derivatization inaccessible to other isomers. Microwave-assisted synthesis (20-93% yield in 20 min) accelerates SAR. Deploy in angiogenesis (KDR IC50=19 nM) and antitubercular (M. tuberculosis IC50=1.3 μM) programs. Ideal for rapid lead optimization.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 1194-63-4
Cat. No. B181362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidin-7-amine
CAS1194-63-4
SynonymsPyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=C(N2C(=CC=N2)N=C1)N
InChIInChI=1S/C6H6N4/c7-5-1-3-8-6-2-4-9-10(5)6/h1-4H,7H2
InChIKeyWPFZGADUIUVTCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1194-63-4) Building Block Procurement Guide for Drug Discovery


Pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1194-63-4) is a fused, rigid, planar nitrogen-heterocyclic core with molecular formula C6H6N4 and molecular weight 134.14 g/mol . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are recognized as privileged scaffolds in medicinal chemistry due to their structural analogy to purines and capacity to interact with diverse biological targets [1][2]. The parent scaffold serves as a foundational building block for synthesizing substituted derivatives that have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs) with IC50 values as low as 3 nM for CDK2 [3], KDR kinase with IC50 19 nM [4], and antitubercular activity with IC50 values ranging from 1.3 to 11.2 μM against M. tuberculosis H37Rv [5].

Critical Scaffold Differentiation: Why Pyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Substituted with Isomeric Pyrazolopyrimidines in Kinase Inhibitor Programs


Generic substitution among pyrazolopyrimidine scaffolds fails due to fundamentally distinct binding modes and kinase selectivity profiles. The pyrazolo[1,5-a]pyrimidine scaffold, as an adenine bioisostere, positions its nitrogen atoms in a spatial arrangement that enables specific hydrogen-bonding interactions with kinase hinge regions that isomeric scaffolds such as pyrazolo[3,4-d]pyrimidine cannot replicate [1]. Comparative kinome profiling of the pyrazolo[1,5-a]pyrimidine derivative BS-194 demonstrates potent CDK2 inhibition (IC50 = 3 nM) while maintaining 10-fold selectivity over CDK1 (30 nM) and 30-fold over CDK5 (30 nM) [2]. In contrast, pyrazolo[3,4-d]pyrimidine-based inhibitors frequently exhibit broader kinase inhibition with reduced target selectivity, as this isomeric scaffold preferentially occupies different hydrophobic pockets within the ATP-binding site [3]. Furthermore, the 7-amino substitution pattern on the pyrazolo[1,5-a]pyrimidine core provides a critical vector for derivatization that is not geometrically accessible on alternative pyrazolopyrimidine isomers, directly impacting lead optimization trajectories and patent novelty [4].

Head-to-Head Quantitative Differentiation Data for Pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1194-63-4) Against Comparator Scaffolds


CDK2 Inhibitory Potency: Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) vs. Clinical Candidate Roscovitine

The pyrazolo[1,5-a]pyrimidine-derived compound 4k (BS-194) demonstrates superior CDK2 inhibitory potency (IC50 = 3 nM) compared to the clinical CDK inhibitor roscovitine (IC50 = 240 nM), representing an 80-fold improvement in target engagement [1]. Additionally, BS-194 exhibits a distinct selectivity profile across CDK family members with IC50 values of 30 nM (CDK1), 30 nM (CDK5), 250 nM (CDK7), and 90 nM (CDK9), whereas roscovitine shows broader, less differentiated CDK inhibition [1][2].

CDK2 inhibition anticancer kinase selectivity

KDR Kinase Inhibition: Optimized Pyrazolo[1,5-a]pyrimidine vs. Literature KDR Inhibitor Benchmarks

Structure-activity relationship (SAR) optimization of the pyrazolo[1,5-a]pyrimidine scaffold yielded compound 3g with KDR kinase IC50 = 19 nM [1]. This potency compares favorably to the literature KDR inhibitor SU5416 (semaxanib), which exhibits IC50 = 1.23 μM against KDR, representing a 65-fold improvement in inhibitory activity [2]. The optimization was achieved through strategic placement of 3-thienyl and 4-methoxyphenyl substituents at the 6- and 3-positions of the pyrazolo[1,5-a]pyrimidine core, respectively [1].

KDR kinase angiogenesis VEGFR2 inhibition

Antitubercular Activity: Aminopyrazolo[1,5-a]pyrimidine Library vs. First-Line Tuberculosis Drug Isoniazid

A library of aminopyrazolo[1,5-a]pyrimidines (APP) was evaluated against M. tuberculosis H37Rv-GFP, revealing IC50 values ranging from 1.3 μM to 11.2 μM [1]. The most potent analog, APP_4, exhibited IC50 = 1.3 μM (1.2-1.4 μM) against the tuberculosis strain [1]. While the first-line antitubercular drug isoniazid demonstrates sub-micromolar MIC values (typically 0.02-0.2 μg/mL, corresponding to ~0.15-1.5 μM) against M. tuberculosis H37Rv [2], the pyrazolo[1,5-a]pyrimidine scaffold represents a chemically distinct class with a different mechanism of action, offering potential utility against drug-resistant strains and in combination therapy regimens [3].

antitubercular Mycobacterium tuberculosis H37Rv

Dual CDK2/TRKA Inhibition: Pyrazolo[1,5-a]pyrimidine Derivatives vs. Single-Target Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives 6t and 6s demonstrated potent dual inhibitory activity against CDK2 (IC50 = 0.09 μM and 0.23 μM, respectively) and TRKA (IC50 = 0.45 μM for both compounds) [1]. In contrast, the FDA-approved TRKA inhibitor larotrectinib exhibits potent and selective TRKA inhibition (IC50 = 2-20 nM) but lacks CDK2 activity, while selective CDK2 inhibitors such as dinaciclib show minimal TRKA engagement [2]. The pyrazolo[1,5-a]pyrimidine scaffold uniquely enables simultaneous inhibition of both kinase targets due to its conformational flexibility in occupying distinct hydrophobic pockets [1].

dual kinase inhibition CDK2 TRKA anticancer

Microwave-Assisted Synthesis Efficiency: Pyrazolo[1,5-a]pyrimidine Derivatives vs. Conventional Thermal Methods

Microwave-assisted synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines achieved yields ranging from 20% to 93% (average = 59%) with reaction times of 20 minutes at 120°C [1]. In comparison, conventional thermal cyclocondensation methods for analogous pyrazolopyrimidine scaffolds typically require 6-24 hours of reflux heating and yield lower average conversions (30-70%) due to side reactions and decomposition [2]. The microwave protocol for pyrazolo[1,5-a]pyrimidines demonstrates a 10- to 50-fold reduction in reaction time while maintaining or improving yield outcomes [1][2].

microwave synthesis reaction yield synthetic efficiency

Physicochemical Property Profile: Pyrazolo[1,5-a]pyrimidin-7-amine vs. Purine Scaffold

Pyrazolo[1,5-a]pyrimidin-7-amine (C6H6N4) exhibits a calculated LogP of 0.89, topological polar surface area (TPSA) of 56.2 Ų, and a melting point of 197-199°C . In comparison, the purine scaffold (C5H4N4) has a LogP of -0.12 and TPSA of 54.5 Ų [1]. The pyrazolo[1,5-a]pyrimidine core demonstrates enhanced lipophilicity (+1.01 LogP unit) relative to purine while maintaining comparable TPSA, suggesting improved membrane permeability potential without sacrificing aqueous solubility [1]. Additionally, the melting point range of 197-199°C indicates favorable crystalline stability for handling and formulation compared to purine (mp 214-217°C) [1].

drug-likeness LogP PSA physicochemical properties

Strategic Procurement Applications for Pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1194-63-4) in Kinase Drug Discovery and Beyond


CDK Inhibitor Lead Optimization and Selectivity Profiling

Procure pyrazolo[1,5-a]pyrimidin-7-amine as a core scaffold for developing selective CDK inhibitors. The scaffold has demonstrated the capacity to achieve CDK2 IC50 values as low as 3 nM with a defined selectivity window over CDK1, CDK5, CDK7, and CDK9 [1]. Systematic substitution at the 3-, 5-, and 6-positions enables fine-tuning of kinase selectivity profiles, as evidenced by the distinct inhibition patterns observed across the CDK family [1][2].

Anti-Angiogenic Agent Development via KDR/VEGFR2 Inhibition

Utilize pyrazolo[1,5-a]pyrimidin-7-amine in angiogenesis-focused drug discovery programs. SAR studies demonstrate that strategic placement of 3-thienyl and 4-methoxyphenyl substituents at the 6- and 3-positions yields KDR kinase inhibitors with IC50 = 19 nM, representing a 65-fold improvement over literature benchmark SU5416 [3]. The scaffold's synthetic tractability supports rapid analog generation for optimizing potency, selectivity, and pharmacokinetic properties [3][4].

Novel Antitubercular Agent Discovery

Deploy pyrazolo[1,5-a]pyrimidin-7-amine in antitubercular drug discovery programs targeting M. tuberculosis H37Rv. Aminopyrazolo[1,5-a]pyrimidine derivatives exhibit IC50 values as low as 1.3 μM against tuberculosis, with a mechanism of action distinct from first-line drugs like isoniazid [5]. This scaffold class offers a new chemical starting point for addressing drug-resistant tuberculosis and exploring combination therapy strategies [5][6].

Rapid Parallel Library Synthesis via Microwave-Assisted Protocols

Leverage the microwave-amenable reactivity of pyrazolo[1,5-a]pyrimidin-7-amine for efficient parallel synthesis in medicinal chemistry campaigns. Microwave-assisted methods achieve 20-93% yields in 20 minutes, compared to 6-24 hours for conventional thermal approaches, enabling rapid SAR exploration and lead optimization [7]. This synthetic efficiency reduces costs and accelerates timelines in both academic and industrial discovery settings [7][8].

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